N-(4-ethoxyphenyl)-4-fluorobenzamide
CAS No.: 101398-03-2
Cat. No.: VC21315435
Molecular Formula: C15H14FNO2
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101398-03-2 |
|---|---|
| Molecular Formula | C15H14FNO2 |
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-4-fluorobenzamide |
| Standard InChI | InChI=1S/C15H14FNO2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3,(H,17,18) |
| Standard InChI Key | FQTIQPHECPJFOJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Introduction
Overview of N-(4-ethoxyphenyl)-4-fluorobenzamide
N-(4-ethoxyphenyl)-4-fluorobenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 259.27 g/mol. It is categorized under the class of amides, specifically aromatic amides, and features both an ethoxy group and a fluorine atom attached to its phenyl rings. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Structural Features
The compound consists of:
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An ethoxy group () attached to one phenyl ring.
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A fluorine substituent on another phenyl ring.
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An amide functional group () connecting the two aromatic systems.
Synthesis Methods
N-(4-ethoxyphenyl)-4-fluorobenzamide can be synthesized through various methods, typically involving the reaction of ethoxy-substituted anilines with appropriate acylating agents under controlled conditions.
General Synthetic Route
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Starting Materials:
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Ethoxy-substituted aniline
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Fluorinated acyl chloride or anhydride
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Procedure:
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The ethoxy-substituted aniline is reacted with the acyl chloride in the presence of a base (such as triethylamine) to form the amide bond.
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The reaction mixture is stirred at room temperature or heated as necessary to facilitate complete conversion.
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Purification:
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The product can be purified through recrystallization or chromatography techniques.
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Biological Activity and Applications
Research indicates that N-(4-ethoxyphenyl)-4-fluorobenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Studies have shown that compounds featuring sulfonamide structures, including derivatives like N-(4-ethoxyphenyl)-4-fluorobenzamide, can inhibit bacterial growth effectively, showcasing potential as antimicrobial agents.
Anticancer Potential
The compound's ability to interact with biological targets suggests it may serve as a lead compound in developing anticancer therapies by inhibiting specific enzymes involved in tumor growth.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-4-fluorobenzamide exerts its biological effects primarily involves enzyme inhibition:
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The compound mimics natural substrates, thereby blocking active sites on enzymes critical for metabolic processes.
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This inhibition disrupts essential pathways in bacteria and cancer cells, leading to reduced growth or cell death.
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